![molecular formula C13H13N3O3 B2704122 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione CAS No. 191732-74-8](/img/structure/B2704122.png)
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
“3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione” is a lenalidomide analog . It has a molecular weight of 259.26 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H13N3O3/c14-8-2-1-7-6-16 (13 (19)9 (7)5-8)10-3-4-11 (17)15-12 (10)18/h1-2,5,10H,3-4,6,14H2, (H,15,17,18)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C . It has a molecular weight of 259.26 .Scientific Research Applications
Pharmaceutical Synthesis
This compound is a lenalidomide analog . Lenalidomide is a drug used for the treatment of transfusion-dependent anemia in myelodysplastic syndromes, and for the treatment of multiple myeloma, and relapsed or refractory mantle cell lymphoma . Therefore, this compound could potentially be used in the synthesis of similar pharmaceuticals.
Herbicides
N-isoindoline-1,3-dione heterocycles, which this compound is a part of, have been used in the synthesis of herbicides . This suggests that this compound could potentially be used in the development of new herbicides.
Colorants and Dyes
These heterocycles have also been used in the synthesis of colorants and dyes . This compound could therefore be used in the development of new colorants and dyes.
Polymer Additives
N-isoindoline-1,3-dione heterocycles have been used as additives in polymers . This suggests that this compound could potentially be used as an additive in polymer synthesis.
Organic Synthesis
This compound could be used in various organic synthesis processes, given the diverse synthetic strategies employed to access N-isoindoline-1,3-diones derivatives .
Photochromic Materials
N-isoindoline-1,3-dione heterocycles have been used in the synthesis of photochromic materials . This suggests that this compound could potentially be used in the development of new photochromic materials.
PROTAC Research
This compound can be useful in Proteolysis Targeting Chimera (PROTAC) research because it is applicable to the recruitment of CRBN protein . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural protein disposal system.
Dopamine Receptor Modulation
Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . This compound could therefore potentially be used in the development of new antipsychotic drugs.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is the cereblon protein (CRBN) . CRBN is a substrate receptor for the CRL4 ubiquitin ligase complex .
Mode of Action
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione interacts with its target, CRBN, by binding to it . This binding leads to the recruitment of CRBN, which is a crucial step in the process of targeted protein degradation .
Biochemical Pathways
The binding of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione to CRBN affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . The recruitment of CRBN leads to the ubiquitination and subsequent degradation of specific target proteins .
Result of Action
The molecular and cellular effects of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione’s action are related to its role in targeted protein degradation . By recruiting CRBN and promoting the degradation of specific proteins, this compound can influence various cellular processes .
Action Environment
The action, efficacy, and stability of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be influenced by various environmental factors. These may include the presence of other molecules, the pH of the environment, and the temperature . .
properties
IUPAC Name |
3-(5-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGNQECGHYBSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
191732-74-8 |
Source
|
Record name | 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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